4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline
Brand Name: Vulcanchem
CAS No.: 89060-09-3
VCID: VC20146010
InChI: InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline

CAS No.: 89060-09-3

VCID: VC20146010

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline - 89060-09-3

Description

Overview of the Compound

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol. It is also known by its IUPAC name, N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine, and has the CAS number 89060-09-3. This compound features a quinoline core structure functionalized with methoxy groups and an imine linkage to a methoxy-substituted aniline derivative .

Synthesis

The synthesis of 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline typically involves a condensation reaction between 6-methoxyquinoline-2-carbaldehyde and 4-methoxyaniline under mild conditions. This reaction forms an imine bond (-CH=N-) between the aldehyde and amine groups.

Biological and Pharmaceutical Relevance

While specific biological activity for this compound has not been widely reported, its structural features suggest potential applications in medicinal chemistry:

  • The quinoline scaffold is well-known for its pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.

  • Methoxy substitutions often enhance bioavailability and modulate activity by increasing lipophilicity.

  • Imine linkages are common in bioactive molecules due to their ability to interact with biological targets.

Compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast carcinoma) .

Analytical Data

Characterization of this compound can be achieved using standard analytical techniques:

  • NMR Spectroscopy

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the presence of aromatic protons, methoxy groups, and the imine functionality.

  • Mass Spectrometry

    • Molecular ion peak at m/z=292m/z = 292, corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy

    • Characteristic absorption bands for:

      • Imine group (-C=N): ~1600 cm1^{-1}

      • Methoxy groups (-OCH3_3): ~2830–3000 cm1^{-1}

  • X-ray Crystallography

    • Provides precise structural confirmation if single crystals are available.

Applications

Although specific applications of this compound are not well-documented, potential uses include:

  • Pharmaceutical Development

    • As a lead compound for designing drugs targeting diseases where quinoline derivatives are effective.

  • Material Science

    • Possible utility in organic electronics or dyes due to its conjugated aromatic system.

  • Chemical Research

    • As an intermediate in synthesizing more complex molecules.

Comparative Data Table

To contextualize its properties, here is a comparison with related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)anilineC18H16N2O2292.3Quinoline, imine, methoxy
QuinineC20H24N2O2324.4Quinoline, alcohol
ChloroquineC18H26ClN3319.9Quinoline, amine
CAS No. 89060-09-3
Product Name 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine
Standard InChI InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3
Standard InChIKey PFRJNODKGSLYPB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC
PubChem Compound 71321855
Last Modified Aug 15 2024

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